1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl-
Description
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- is a chemical compound with a complex structure that includes a propanone backbone, a hydroxyamino group, and two phenyl groups
Properties
CAS No. |
92447-53-5 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[tert-butyl(hydroxy)amino]-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)20(22)14-17(15-10-6-4-7-11-15)18(21)16-12-8-5-9-13-16/h4-13,17,22H,14H2,1-3H3 |
InChI Key |
LDTQGDNXMTWMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- typically involves multiple steps, including the formation of the propanone backbone and the introduction of the hydroxyamino and phenyl groups. Common synthetic routes may involve the use of reagents such as tert-butylamine and phenylmagnesium bromide under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions in specialized reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and purification techniques such as distillation or chromatography may also be employed.
Chemical Reactions Analysis
Reaction Mechanism Insights
While direct data for the target compound is limited, analogous reactions suggest:
-
Catalytic Addition : The hydroxyamino group (–NHO–) could participate in nucleophilic additions or condensation reactions, similar to hydroxylamine derivatives.
-
Reduction/Oxidation : The ketone group (if present in intermediates) may undergo reduction (e.g., via Huang Minlon method ) or oxidation, altering reactivity.
-
Stereochemical Control : The use of chiral catalysts (e.g., L/D-proline ) implies potential stereochemical outcomes in synthesis, critical for bioactive compounds.
Structural Comparisons and Reactivity
A comparison with related compounds highlights reactivity trends:
| Compound | Key Features | Reactivity Notes |
|---|---|---|
| Acetophenone | Ketone + phenyl group | Solvent; undergoes nucleophilic attack |
| Diphenylmethanol | Two phenyl groups + alcohol | Alcohol functionality enables substitution |
| 4-Hydroxyacetophenone | Ketone + hydroxyl group | Hydroxyl group enhances acidity for elimination |
The target compound’s hydroxyamino group introduces reactive nitrogen chemistry, potentially enabling reactions like:
-
Oxidation : Conversion to nitroxide radicals.
-
Condensation : Formation of imine derivatives.
-
Nucleophilic Substitution : Participation in SN1/SN2 mechanisms.
Scientific Research Applications
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyamino group may form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The phenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-
- 1-Propanone, 3-chloro-1-phenyl-
Uniqueness
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- is unique due to its specific combination of functional groups and structural features
Biological Activity
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H23NO2
- Molecular Weight : 297.398 g/mol
- InChI Key : DTXCID40353042
- SMILES Notation : CC(C)(C(=O)C1=CC=CC=C1)N(O)C2=CC=CC=C2
The compound exhibits various biological activities attributed to its structural characteristics. Its hydroxyamino group is believed to play a crucial role in its interaction with biological targets, potentially influencing cellular signaling pathways.
Antioxidant Properties
Research indicates that compounds with similar structures possess antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, derivatives of diphenylpropanones have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
-
Study on Antioxidant Effects :
- A study evaluated the antioxidant capacity of various diphenylpropanones, showing that certain derivatives significantly reduced reactive oxygen species (ROS) levels in vitro.
- Results indicated a dose-dependent relationship between compound concentration and antioxidant activity.
-
Anticancer Activity :
- In vitro studies demonstrated that related compounds inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
- The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
-
Neuroprotective Effects :
- A study focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage.
- Results suggested that these compounds could mitigate neuroinflammation and protect neuronal integrity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- given its steric hindrance from the diphenyl and tert-butyl groups?
Methodological Answer: A multi-step approach is recommended:
- Step 1: Condensation of 1,2-diphenylpropanone with tert-butylhydroxylamine under inert conditions (e.g., nitrogen atmosphere) using a polar aprotic solvent (e.g., DMF) to mitigate steric effects.
- Step 2: Catalytic optimization (e.g., Lewis acids like AlCl₃) to enhance regioselectivity.
- Step 3: Purification via column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product.
Steric hindrance necessitates prolonged reaction times (24–48 hrs) at 60–80°C .
Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound’s structural complexity?
Methodological Answer:
- ¹H/¹³C NMR: Use deuterated DMSO to enhance solubility. Assign peaks by comparing with analogous tert-butylamino-propanone derivatives (e.g., 1-Propanone, 1-(4-ethoxyphenyl)-3-(azepan-1-yl)-2-methyl- ).
- High-Resolution Mass Spectrometry (HRMS): Employ electrospray ionization (ESI+) to detect the molecular ion [M+H]⁺. Cross-reference with NIST spectral libraries for fragmentation patterns .
Q. What stability challenges arise in storing this compound, and how can they be addressed?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the hydroxyamino group under humid conditions.
- Mitigation: Store under anhydrous conditions (argon/vacuum-sealed vials) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?
Methodological Answer:
- Hybrid Validation: Re-optimize DFT calculations (B3LYP/6-31G**) with explicit solvent models (e.g., COSMO for DMSO).
- Dynamic Effects: Incorporate molecular dynamics simulations to account for conformational flexibility.
- Empirical Adjustments: Use scaling factors for vibrational frequencies (0.961–0.985) to align IR/Raman data .
Q. What mechanistic insights explain the compound’s reactivity in catalytic hydrogenation or oxidation?
Methodological Answer:
- In Situ Monitoring: Use stopped-flow UV-Vis spectroscopy to track intermediates during hydrogenation (H₂, Pd/C catalyst).
- Theoretical Framework: Apply frontier molecular orbital (FMO) theory to identify electron-rich sites (e.g., hydroxyamino group) prone to oxidation.
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to confirm rate-determining steps .
Q. How can AI-driven models (e.g., COMSOL Multiphysics) optimize its synthesis or application in drug discovery?
Methodological Answer:
- Process Simulation: Use COMSOL to model heat/mass transfer in batch reactors, identifying optimal stirring rates and temperature profiles.
- QSAR Modeling: Train neural networks on bioactivity data from structural analogs (e.g., 1-Propanone derivatives with azepane/piperidine moieties ) to predict target binding affinities .
Q. What methodologies validate the compound’s potential as a chiral catalyst or bioactive agent?
Methodological Answer:
- Enantiomeric Resolution: Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluent.
- In Vitro Assays: Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. Compare with 3-[(1,1-dimethylethyl)amino]-1,2-diphenylpropanone analogs to establish structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data across studies?
Methodological Answer:
- Standardized Protocols: Adopt OECD 105 guidelines for shake-flask solubility measurements.
- Cross-Lab Validation: Collaborate with independent labs to replicate results. Use Hansen solubility parameters (δD, δP, δH) to correlate solvent compatibility .
Theoretical and Conceptual Frameworks
Q. What conceptual frameworks guide the study of this compound’s electronic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
